molecular formula C8H8BrNO B13553871 1-(6-Bromopyridin-3-yl)propan-2-one

1-(6-Bromopyridin-3-yl)propan-2-one

Cat. No.: B13553871
M. Wt: 214.06 g/mol
InChI Key: WWKWSHIPTDNIDV-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by a Friedel-Crafts acylation reaction. The bromination typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The acylation step involves the reaction of the brominated pyridine with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(6-Bromopyridin-3-yl)propan-2-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

    1-(6-Bromopyridin-2-yl)propan-1-one: Similar structure but with the bromine atom at a different position.

    1-(6-Bromopyridin-3-yl)propan-1-ol: The alcohol derivative of the compound.

    1-(6-Bromopyridin-3-yl)ethan-1-one: A related compound with a shorter carbon chain.

Uniqueness: 1-(6-Bromopyridin-3-yl)propan-2-one is unique due to its specific bromination pattern and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3

InChI Key

WWKWSHIPTDNIDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CN=C(C=C1)Br

Origin of Product

United States

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